![molecular formula C11H15ClO B3008079 {[(4-Chlorobutan-2-yl)oxy]methyl}benzene CAS No. 90812-69-4](/img/structure/B3008079.png)
{[(4-Chlorobutan-2-yl)oxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(4-Chlorobutan-2-yl)oxy]methyl}benzene is an organic compound with the molecular formula C11H15ClO and a molecular weight of 198.69 g/mol . It is also known by its IUPAC name, [(3-chloro-1-methylpropoxy)methyl]benzene . This compound is characterized by the presence of a benzene ring substituted with a chlorobutan-2-yloxy group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Chlorobutan-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 4-chlorobutan-2-ol in the presence of an acid catalyst . The reaction proceeds via the formation of an ether linkage between the benzyl group and the chlorobutan-2-yl group. Commonly used acid catalysts include sulfuric acid or hydrochloric acid, and the reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency . The use of high-purity starting materials and stringent control of reaction parameters, such as temperature and pressure, are crucial to achieving high product quality.
Chemical Reactions Analysis
Types of Reactions
{[(4-Chlorobutan-2-yl)oxy]methyl}benzene undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Butyl-substituted benzene derivatives
Substitution: Hydroxyl or amine-substituted benzene derivatives
Scientific Research Applications
{[(4-Chlorobutan-2-yl)oxy]methyl}benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of {[(4-Chlorobutan-2-yl)oxy]methyl}benzene involves its interaction with various molecular targets, depending on the specific application . In chemical reactions, the ether linkage can undergo cleavage or transformation under specific conditions, leading to the formation of new products . The presence of the chlorine atom also makes it a reactive site for nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
{[(4-Bromobutan-2-yl)oxy]methyl}benzene: Similar structure but with a bromine atom instead of chlorine.
{[(4-Iodobutan-2-yl)oxy]methyl}benzene: Contains an iodine atom in place of chlorine.
{[(4-Fluorobutan-2-yl)oxy]methyl}benzene: Fluorine atom replaces chlorine.
Uniqueness
The uniqueness of {[(4-Chlorobutan-2-yl)oxy]methyl}benzene lies in its specific reactivity due to the presence of the chlorine atom, which can be selectively substituted under mild conditions . This makes it a valuable intermediate in organic synthesis, offering versatility in the design of new compounds .
Properties
IUPAC Name |
4-chlorobutan-2-yloxymethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-10(7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDFBSQVWITGTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCl)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
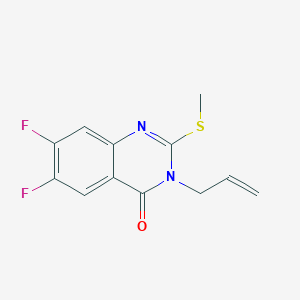
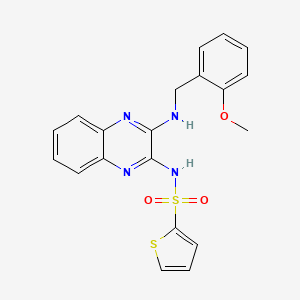
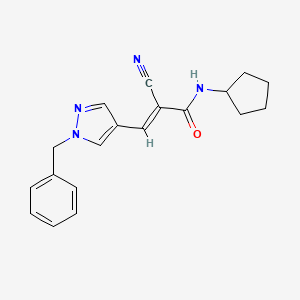
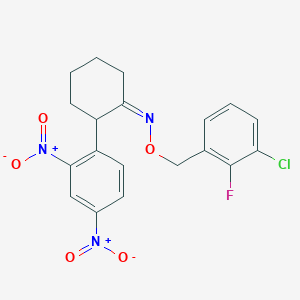
![2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B3008003.png)
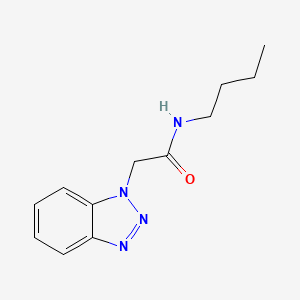
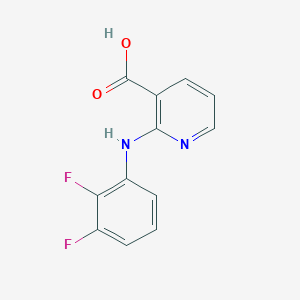
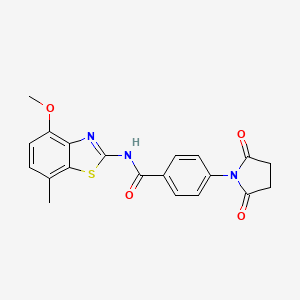
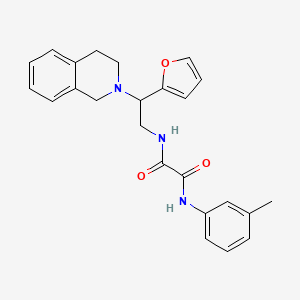
![5-((4-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008013.png)
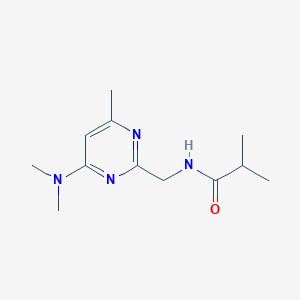
![1-(2-ethoxyethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3008017.png)
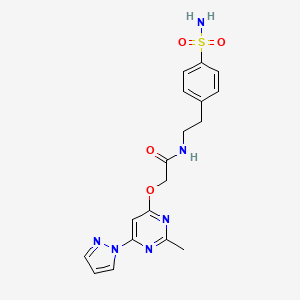
![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3008019.png)
